molecular formula C17H18Si B15334322 Trimethyl(phenanthren-2-yl)silane

Trimethyl(phenanthren-2-yl)silane

Cat. No.: B15334322
M. Wt: 250.41 g/mol
InChI Key: HTMXECIZDKAJLY-UHFFFAOYSA-N
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Description

Trimethyl(phenanthren-2-yl)silane is an organosilicon compound with the molecular formula C17H18Si It is characterized by the presence of a phenanthrene moiety attached to a silicon atom, which is further bonded to three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(phenanthren-2-yl)silane typically involves the reaction of phenanthrene with trimethylchlorosilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{Phenanthrene} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(phenanthren-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced using hydride donors.

    Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with reduced phenanthrene moieties.

    Substitution: Phenanthrene derivatives with various substituents.

Scientific Research Applications

Trimethyl(phenanthren-2-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Trimethyl(phenanthren-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly reactive and can participate in various chemical transformations. The phenanthrene moiety provides additional stability and reactivity, making the compound suitable for a wide range of applications.

Comparison with Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

    Phenyltrimethylsilane: Contains a phenyl group attached to a silicon atom bonded to three methyl groups.

    Trimethyl(phenylethynyl)silane: Features a phenylethynyl group attached to a silicon atom bonded to three methyl groups.

Uniqueness: Trimethyl(phenanthren-2-yl)silane is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

trimethyl(phenanthren-2-yl)silane

InChI

InChI=1S/C17H18Si/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3

InChI Key

HTMXECIZDKAJLY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2

Origin of Product

United States

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